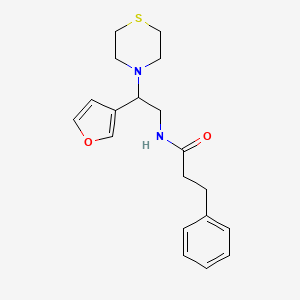

![molecular formula C16H12BrNO2S B2970391 2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione CAS No. 269743-56-8](/img/structure/B2970391.png)

2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

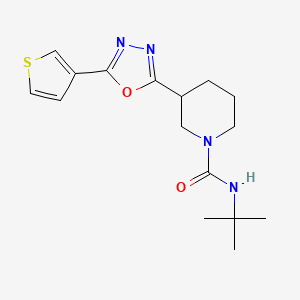

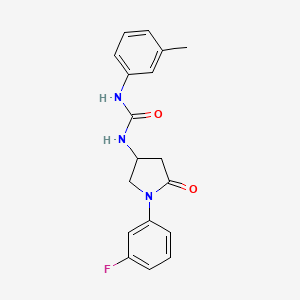

“2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione” is a chemical compound with the linear formula C16H12BrNO4S . It has a molecular weight of 394.246 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is not planar . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for the synthesis of isoindoline-1,3-dione derivatives, highlighting their significance in the field of organic chemistry. The preparation of such compounds involves reactions that yield them in good yield, demonstrating their potential as valuable intermediates for further chemical transformations. For instance, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been described, providing a foundation for generating compounds with specific functional groups that are essential for further chemical modifications and applications in various domains including material science and medicine (Klose, Reese, & Song, 1997).

Green Catalytic Systems

The development of green catalytic systems for the synthesis of isoindoline-1,3-dione derivatives represents a significant step towards sustainable chemistry. An efficient synthesis method using the Water Extract of Onion Peel Ash (WEOPA) as a green catalyst has been introduced, avoiding the use of environmentally harmful reagents. This approach not only provides a sustainable route to synthesize these derivatives but also offers a way to manage bio-waste effectively (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

Photophysical Properties

The study of the photophysical properties of isoindoline-1,3-dione derivatives has revealed their potential applications in the development of fluorescent materials. These investigations provide insights into the electronic structures and behaviors of these compounds under various conditions, contributing to their potential use in light-emitting devices and sensors. The excited-state intramolecular proton transfer (ESIPT) inspired chromophores derived from isoindoline-1,3-dione exhibit fluorescence sensitive to solvent polarity, indicating their utility in designing novel photonic materials (Deshmukh & Sekar, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Isoindoline-1,3-dione derivatives have been known to interact with dopamine receptors , suggesting a potential role in neurological pathways.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the dopamine receptor d2 , which could influence neurotransmission and potentially impact various neurological processes.

Biochemical Pathways

Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence dopaminergic pathways, affecting neurotransmission and potentially impacting mood, reward, and motor control among other functions.

Result of Action

Given the potential interaction with dopamine receptors , it’s plausible that this compound could influence neuronal activity and neurotransmission, potentially impacting various neurological functions.

Propriétés

IUPAC Name |

2-[2-(4-bromophenyl)sulfanylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAANLYSLQXINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

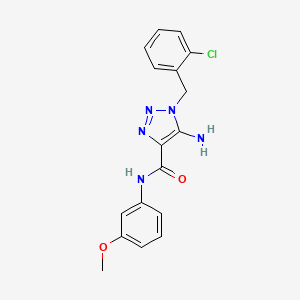

![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)

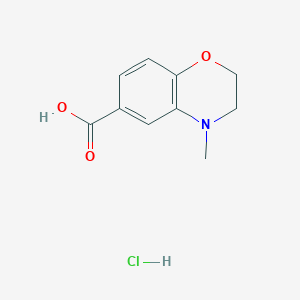

![7-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

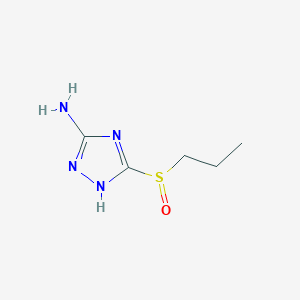

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)